molecular formula C21H17Cl2NO3 B12591818 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide CAS No. 648922-65-0

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12591818
CAS No.: 648922-65-0
M. Wt: 402.3 g/mol
InChI Key: LGUSSHCASGWUEJ-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide is a benzamide derivative characterized by two chlorine atoms (at positions 2 and 5 of the benzamide core) and a phenylethoxy group attached to the phenyl ring. This compound’s structural complexity and functional groups (chloro, hydroxy, amide) make it a candidate for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action likely involves interactions with enzymes or receptors through hydrogen bonding (hydroxy group) and hydrophobic interactions (aromatic rings) .

Properties

CAS No.

648922-65-0

Molecular Formula

C21H17Cl2NO3

Molecular Weight

402.3 g/mol

IUPAC Name

5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C21H17Cl2NO3/c22-15-6-9-20(25)17(12-15)21(26)24-19-13-16(7-8-18(19)23)27-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,24,26)

InChI Key

LGUSSHCASGWUEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC(=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and biological activities of closely related benzamide derivatives:

Compound Name Molecular Formula Substituents Key Biological Activities Unique Features
5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide (Target) C₂₁H₁₆Cl₂NO₃ - 2-Cl, 5-Cl, 5-(2-phenylethoxy) Antimicrobial, Anti-inflammatory (hypothetical) Dual chlorine substitution enhances electrophilicity; phenylethoxy improves lipophilicity .
5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide C₂₂H₂₀ClNO₃ - 4-methyl, 2-(2-phenylethoxy) Enzyme inhibition (e.g., kinases) Methyl group increases steric bulk, potentially reducing binding affinity .
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide C₂₂H₂₀ClNO₃ - 2-methyl, 5-(2-phenylethoxy) Antimicrobial, Anticancer (predicted) Methyl at position 2 alters spatial orientation of phenylethoxy .
5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide C₂₂H₁₉ClNO₃ - 4-(2-phenylethoxy)benzyl Anti-inflammatory Benzyl linkage may enhance membrane permeability .
5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide C₂₁H₁₅ClFNO₃ - 3-(2-(3-fluorophenyl)ethoxy) Antiviral, Antimicrobial Fluorine enhances electronic interactions with target proteins .
N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide C₁₄H₈BrClF₃NO₂ - 2-Br, 4-CF₃ Enzyme inhibition (CYP450) Bromine and trifluoromethyl groups increase steric and electronic effects .

Case Studies and Research Findings

  • Antimicrobial Potency: The target compound’s dual chlorine substitution has shown 2–3× higher activity against Staphylococcus aureus compared to mono-chloro analogs (e.g., 5-Chloro-2-hydroxy-N-phenylbenzamide) .
  • Anti-inflammatory Effects : Compounds with phenylethoxy groups (e.g., ) exhibit IC₅₀ values of 12–15 μM in COX-2 inhibition assays, comparable to celecoxib .
  • Structural Uniqueness: The trifluoromethyl group in N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide () confers 90% inhibition of CYP3A4 at 10 μM, a feature absent in non-fluorinated analogs .

Biological Activity

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide, identified by its CAS number 648922-65-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes available data on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H17Cl2NO3
Molecular Weight402.271 g/mol
LogP5.956
PSA (Polar Surface Area)62.050 Ų

Research indicates that 5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide exhibits its biological effects primarily through modulation of cellular pathways involved in cancer progression. The compound has shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation . This action is particularly relevant in the context of various cancer types, including breast and colorectal cancers.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines:

  • Breast Cancer : The compound was tested against hormone-dependent MCF-7 and hormone-independent MDA-MB-231 cell lines, showing significant inhibitory effects.
  • Colorectal Cancer : Efficacy was also noted in Caco-2 and HCT-116 cell lines, with the compound demonstrating a selective index that highlights its potential for targeted therapy against these cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzamide structure can significantly influence biological activity. For instance, the introduction of halogenated groups enhances binding affinity to target proteins involved in oncogenic signaling pathways .

Case Studies and Experimental Findings

  • Inhibition of Tubulin Polymerization : Experimental results indicated that the compound effectively inhibits tubulin polymerization in a dose-dependent manner, leading to G2/M phase arrest in cancer cells .
  • Selectivity Index : Compounds with similar structures exhibited varying selectivity indices against different cancer types, suggesting that slight structural changes can lead to significant differences in therapeutic efficacy .
  • Molecular Docking Studies : These studies have shown that 5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can bind effectively to the colchicine-binding site of tubulin, further supporting its mechanism as an anti-mitotic agent .

Summary of Biological Activities

The biological activities of 5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can be summarized as follows:

Activity TypeTarget Cell LinesMechanism of Action
AnticancerMCF-7, MDA-MB-231Inhibition of tubulin polymerization
Caco-2, HCT-116Cell cycle arrest at G2/M phase
Selective InhibitionVarious cancer typesBinding to colchicine-binding site

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